molecular formula C18H24N2O3 B3814586 N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide

Cat. No. B3814586
M. Wt: 316.4 g/mol
InChI Key: WBAULLNDFQSOPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as 'OPC-31260' and is a synthetic derivative of the natural product FR-901228. OPC-31260 has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action.

Mechanism of Action

The mechanism of action of OPC-31260 involves the inhibition of histone deacetylases (HDACs), which are enzymes that regulate gene expression. By inhibiting HDACs, OPC-31260 can induce changes in gene expression that lead to cell cycle arrest and apoptosis in cancer cells. Additionally, the inhibition of HDACs can lead to increased acetylation of histones, which can alter chromatin structure and gene expression.
Biochemical and physiological effects:
Studies have shown that OPC-31260 can induce apoptosis in cancer cells by activating caspase-dependent pathways. Additionally, OPC-31260 has been found to reduce inflammation in the brain by inhibiting the production of pro-inflammatory cytokines. In immunology, OPC-31260 has been shown to modulate the immune response by reducing the production of inflammatory cytokines and promoting the differentiation of regulatory T cells.

Advantages and Limitations for Lab Experiments

OPC-31260 has several advantages for use in lab experiments, including its potent anti-tumor activity and ability to induce changes in gene expression. However, there are also limitations to its use, including its potential toxicity and the need for careful dosing to avoid unwanted side effects.

Future Directions

There are several future directions for research on OPC-31260, including its potential applications in combination therapies for cancer treatment. Additionally, further studies are needed to explore its effects on different types of cancer and its potential to modulate the immune response in autoimmune diseases. Finally, research is needed to optimize dosing and minimize potential toxicity.

Scientific Research Applications

OPC-31260 has been studied for its potential applications in various fields, including cancer research, neurobiology, and immunology. Studies have shown that OPC-31260 exhibits potent anti-tumor activity by inducing apoptosis in cancer cells. Additionally, OPC-31260 has been found to have neuroprotective effects and can reduce inflammation in the brain. In immunology, OPC-31260 has been studied for its potential to modulate the immune response and reduce inflammation in autoimmune diseases.

properties

IUPAC Name

N-[5-oxo-1-(2-phenylethyl)pyrrolidin-3-yl]oxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3/c21-17-12-16(19-18(22)15-7-10-23-11-8-15)13-20(17)9-6-14-4-2-1-3-5-14/h1-5,15-16H,6-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBAULLNDFQSOPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(=O)NC2CC(=O)N(C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[5-oxo-1-(2-phenylethyl)-3-pyrrolidinyl]tetrahydro-2H-pyran-4-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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